molecular formula C8H12ClNO3 B1674981 Norepinephrine hydrochloride CAS No. 329-56-6

Norepinephrine hydrochloride

Cat. No.: B1674981
CAS No.: 329-56-6
M. Wt: 205.64 g/mol
InChI Key: FQTFHMSZCSUVEU-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Norepinephrine, also known as noradrenaline, is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom . This difference makes it primarily agonistic at alpha1 and beta1 receptors, with little-to-no beta2 or alpha2 activity . Norepinephrine’s predominant use is as a peripheral vasoconstrictor . Specifically, the FDA has approved its use for blood pressure control in specific acute hypotensive states and is a potential adjunct in the treatment of cardiac arrest with profound hypotension .


Synthesis Analysis

Norepinephrine is a sympathomimetic amine derived from tyrosine . It is structurally identical to epinephrine but differs because it lacks a methyl group on its nitrogen atom .


Molecular Structure Analysis

The molecular formula of Norepinephrine hydrochloride is C8H12ClNO3 . The molecular weight is 205.64 g/mol . The InChI is InChI=1S/C8H11NO3.ClH/c9-4-8 (12)5-1-2-6 (10)7 (11)3-5;/h1-3,8,10-12H,4,9H2;1H .

Scientific Research Applications

Neurotransmitter Role and Brain Function

Norepinephrine hydrochloride is extensively studied for its role as a neurotransmitter in the brain. Research conducted by Glowinski and Iversen (1966) utilized radioactive norepinephrine to explore its metabolism and distribution in the rat brain, providing insight into its function in neurotransmission and potential implications for understanding neurological disorders. This study highlighted the precise anatomical distribution and biochemical behavior of norepinephrine within the brain, supporting its hypothesized role as a neurotransmitter in the central nervous system (J. Glowinski, L. Iversen, 1966).

Pathophysiology of Mental Disorders

The role of this compound in the pathophysiology of major depressive disorder (MDD) and schizophrenia has been a subject of systematic review by Maletić et al. (2017). This review examined the actions of norepinephrine via α-adrenergic receptors, suggesting that α-AR activity might play a crucial role in regulating cognition, arousal, and valence systems associated with these mental disorders. It underscores the need for further clinical research to elucidate the specific roles of norepinephrine pathways in MDD and schizophrenia, potentially leading to more personalized therapeutic strategies (V. Maletić, et al., 2017).

Neuroscientific Tools and Techniques

Innovative research tools for detecting and analyzing norepinephrine in vivo have been developed, such as the genetically encoded fluorescent sensor for norepinephrine introduced by Feng et al. (2018). This sensor allows for the rapid and specific detection of norepinephrine release in the brain, facilitating studies on its dynamics and regulatory mechanisms in physiological and pathological processes. Such tools are invaluable for advancing our understanding of norepinephrine's roles in neurobiological functions and disorders (Jiesi Feng, et al., 2018).

Mechanism of Action

Target of Action

Norepinephrine hydrochloride primarily targets alpha-adrenergic receptors and beta-adrenergic receptors . These receptors are widely distributed in the body and play a crucial role in the sympathetic nervous system. Norepinephrine is the principal transmitter of most postganglionic sympathetic fibers .

Mode of Action

Norepinephrine functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors . This dual action allows norepinephrine to increase systemic blood pressure and coronary blood flow .

Biochemical Pathways

Norepinephrine is synthesized from dopamine in the human body by the dopamine β-hydroxylase (DBH) enzyme . It is synthesized from the amino acid tyrosine by a series of enzymatic steps in the adrenal medulla and postganglionic neurons of the sympathetic nervous system .

Pharmacokinetics

Norepinephrine is metabolized by the enzymes monoaminoxidase (MAO) and catechol-O-methyltransferase (COMT) . It is excreted in the urine as inactive metabolites . The pharmacokinetics of norepinephrine can be modeled with a one-compartment linear model and first-order elimination .

Action Environment

The action of norepinephrine is influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Safety and Hazards

Untreated hypotension can be a significant cause of morbidity and mortality. Norepinephrine is a first-line agent for hypotension that does not respond to fluid therapy and can be a powerful adjunct in managing a critically ill patient .

Future Directions

Further prospective studies on the cerebrovascular/CBF effects of NE in the neurologically ill patient population need to be performed to determine the role of this medication within neuroanesthesia and the neuro‐ICU .

Biochemical Analysis

Biochemical Properties

Norepinephrine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is the principal transmitter of most postganglionic sympathetic fibers and of the diffuse projection system in the brain arising from the locus ceruleus . It is synthesized from dopamine and acts on alpha-1, alpha-2, beta-1, and beta-3 receptors .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In the brain, it increases arousal and alertness, promotes vigilance, enhances formation and retrieval of memory, and focuses attention . In the rest of the body, it increases heart rate and blood pressure, triggers the release of glucose from energy stores, increases blood flow to skeletal muscle, reduces blood flow to the gastrointestinal system, and inhibits voiding of the bladder and gastrointestinal motility .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, cardiovascular effects of increasing dosages of norepinephrine have been observed in healthy isoflurane-anesthetized New Zealand White rabbits .

Metabolic Pathways

This compound is involved in several metabolic pathways. The metabolic pathway is: Phenylalanine → Tyrosine → L-DOPA → Dopamine → Norepinephrine . Thus, the direct precursor of norepinephrine is dopamine, which is synthesized indirectly from the essential amino acid phenylalanine or the non-essential amino acid tyrosine .

Transport and Distribution

This compound is transported and distributed within cells and tissues. The norepinephrine transporter (NET) terminates noradrenergic signaling by rapid re-uptake of neuronally released norepinephrine into presynaptic terminals .

Subcellular Localization

This compound is localized in various subcellular compartments. Evidence suggests that axonal this compound extensively colocalizes with syntaxin 1A, and to a limited degree with SCAMP2 and synaptophysin .

Properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQTFHMSZCSUVEU-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CN)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329-56-6
Record name (-)-Norepinephrine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norepinephrine hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.769
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORADRENALINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6461XR05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norepinephrine hydrochloride
Reactant of Route 2
Reactant of Route 2
Norepinephrine hydrochloride
Reactant of Route 3
Norepinephrine hydrochloride
Reactant of Route 4
Norepinephrine hydrochloride
Reactant of Route 5
Norepinephrine hydrochloride
Reactant of Route 6
Norepinephrine hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of norepinephrine hydrochloride in the body?

A1: this compound exerts its effects by binding to and activating adrenergic receptors, predominantly alpha- and beta-adrenergic receptors. [, ] This interaction triggers various downstream effects depending on the receptor subtype and its location. For instance, activation of alpha-adrenergic receptors on vascular smooth muscle cells leads to vasoconstriction, while activation of beta-1 receptors in the heart increases heart rate and contractility. []

Q2: How does this compound affect blood pressure and heart rate?

A2: this compound is a potent vasoconstrictor, primarily acting on alpha-adrenergic receptors in blood vessels. [] This vasoconstriction leads to increased vascular resistance, directly contributing to a rise in blood pressure. [, ] Additionally, it activates beta-1 receptors in the heart, leading to increased heart rate and contractility, further contributing to the elevation of blood pressure. [, ]

Q3: Are there differences in the vascular responses to this compound between arteries and veins?

A3: Yes, studies utilizing isolated canine femoral arteries and veins demonstrated that while both vessels constrict in response to this compound, the sensitivity to other vasoactive agents differed. [] For instance, serotonin exhibited greater potency in constricting arteries, while histamine and adenosine triphosphate (ATP) showed greater potency in veins. [] This suggests variations in receptor subtypes and densities between arteries and veins.

Q4: Can the effects of this compound on blood vessels be modulated by other substances?

A4: Yes, research indicates that the vasodilatory effects of certain drugs can be influenced by the presence of this compound. [] For instance, the ability of acepromazine and isoxsuprine hydrochloride to induce relaxation in equine digital arteries and veins was significantly diminished when prostaglandin F2 alpha, rather than this compound, was used as the preconstricting agent. []

Q5: Are there any studies investigating the use of this compound in understanding the autonomic control of erectile function?

A6: Yes, research involving canine models explored the role of autonomic nerves and arteries in erectile function after rectal cancer surgery. [] This study revealed that while transection of the hypogastric nerve and the sympathetic trunk did not impact erectile function, severing the pelvic splanchnic nerve (PSN) significantly reduced penile cavernosum pressure and internal pudendal arterial flow, both crucial for erection. [] Interestingly, this compound elicited relaxation in isolated canine internal pudendal arteries in vitro, an effect counteracted by the alpha-adrenergic blocker, phentolamine methylate. [] These findings suggest a complex interplay between the sympathetic nervous system, norepinephrine, and erectile function.

Q6: Can this compound be used to induce the release of skin peptides in amphibians?

A7: Studies exploring skin peptide collection methods in salamanders revealed that, unlike in anurans, immersion in this compound did not effectively stimulate peptide release. [] Instead, vigorous handling proved to be a more effective method. [] These findings highlight species-specific differences in physiological responses to pharmacological agents.

Q7: Has this compound been radiolabeled for potential use in research?

A8: Yes, a rapid synthesis method for carbon-11 labeled this compound has been developed. [] Although the specific applications aren't detailed in the provided abstracts, this radiolabeled form could be valuable in studying norepinephrine transport, receptor binding, and metabolism in various tissues.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.